molecular formula C14H15NO4 B2778837 N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide CAS No. 2034566-65-7

N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2778837
CAS No.: 2034566-65-7
M. Wt: 261.277
InChI Key: XAOQOAIKMCVATH-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a unique structure combining furan and tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the amide group.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • N-(Furan-2-ylmethyl)tetrahydrofuran-2-carboxamide
  • N-(2,3-Dihydrobenzofuran-2-ylmethyl)tetrahydrofuran-3-carboxamide

Comparison: N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is unique due to the presence of both furan and tetrahydrofuran rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(11-4-6-18-9-11)15-7-12-1-2-13(19-12)10-3-5-17-8-10/h1-3,5,8,11H,4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQOAIKMCVATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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